3-Pentafluoroethylsulfanyl-propionitrile
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Overview
Description
3-Pentafluoroethylsulfanyl-propionitrile is a chemical compound with the molecular formula C5H4F5NS and a molecular weight of 205.1490 . This compound is characterized by the presence of a pentafluoroethylsulfanyl group attached to a propionitrile backbone. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3-Pentafluoroethylsulfanyl-propionitrile can be achieved through several synthetic routes. One method involves the use of supercritical CO2 fluid as a reaction medium, with Pd(II)/Cu(I or II), FeCl3, and parabenzodiquinone as catalysts . This method allows for high-conversion and high-selectivity synthesis. Another approach involves the use of acrylonitrile, which is oxidized by oxygen gas in the presence of PdCl2 (MeCN)2/CuCl2 and methyl alcohol to produce 3,3-dimethoxypropionitrile . This intermediate is then treated with Amberlyst-15 to obtain cyanoacetaldehyde, which can be further processed to yield this compound.
Chemical Reactions Analysis
3-Pentafluoroethylsulfanyl-propionitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen, bromine, and sulfur compounds . For example, high-pressure hydrogenation can be used to reduce the compound, while bromination and sulfonation reactions can introduce additional functional groups. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Pentafluoroethylsulfanyl-propionitrile has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it can be used as a reagent for studying enzyme mechanisms and protein interactionsIn industry, it is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 3-Pentafluoroethylsulfanyl-propionitrile involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biochemical effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-Pentafluoroethylsulfanyl-propionitrile can be compared with other similar compounds, such as 3-(2,2,2-Trifluoroethoxy)propionitrile and 3-(Phenylsulfonyl)propionitrile . These compounds share similar structural features but differ in their chemical properties and applications. For example, 3-(2,2,2-Trifluoroethoxy)propionitrile is used as an electrolyte solvent for high-energy density lithium metal batteries, while 3-(Phenylsulfonyl)propionitrile is used in the synthesis of pharmaceuticals and agrochemicals . The unique combination of the pentafluoroethylsulfanyl group and the propionitrile backbone in this compound gives it distinct chemical properties and makes it suitable for specific research applications.
Properties
IUPAC Name |
3-(1,1,2,2,2-pentafluoroethylsulfanyl)propanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F5NS/c6-4(7,8)5(9,10)12-3-1-2-11/h1,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOQKKHUSSFZNHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSC(C(F)(F)F)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F5NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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